molecular formula C31H26N6 B12572126 1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl- CAS No. 558477-42-2

1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl-

Cat. No.: B12572126
CAS No.: 558477-42-2
M. Wt: 482.6 g/mol
InChI Key: OJDFMGJVFADUPT-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl- is a structurally complex pyrazole derivative characterized by a central pyrazole ring substituted with three phenyl groups at the 3-position, interconnected via a 3-butenylidyne bridge. This unique architecture introduces steric bulk and electronic effects, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

558477-42-2

Molecular Formula

C31H26N6

Molecular Weight

482.6 g/mol

IUPAC Name

1-[1,1-bis(3-phenylpyrazol-1-yl)but-3-enyl]-3-phenylpyrazole

InChI

InChI=1S/C31H26N6/c1-2-21-31(35-22-18-28(32-35)25-12-6-3-7-13-25,36-23-19-29(33-36)26-14-8-4-9-15-26)37-24-20-30(34-37)27-16-10-5-11-17-27/h2-20,22-24H,1,21H2

InChI Key

OJDFMGJVFADUPT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(N1C=CC(=N1)C2=CC=CC=C2)(N3C=CC(=N3)C4=CC=CC=C4)N5C=CC(=N5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method includes using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions. This method offers high yields (74-90%) and environmentally friendly reaction conditions . Industrial production methods may involve similar catalytic processes, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Molecular Structure and Substituents

Key Differences :

  • 1H-Pyrazole, 3,4,5-tris(trifluoromethyl)- (): Substituted with three electron-withdrawing trifluoromethyl groups at positions 3, 4, and 3. This increases electrophilicity and alters solubility (logP ≈ 2.8 due to fluorine content) compared to the phenyl-substituted target compound .
  • 1H-Pyrazole,1,1'-(2,2',6,6'-tetramethylbiphenyl-4,4'-diyl)bis[3,5-diphenyl- (): Contains biphenyl and methyl groups, resulting in a higher molecular weight (646.82 g/mol) and extended conjugation, which may influence optical properties .
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl- Not provided Not provided 3-phenyl, 3-butenylidyne bridge
3,4,5-Tris(trifluoromethyl)-1H-pyrazole C₆HN₂F₉ 272.07 3,4,5-trifluoromethyl
Biphenyl-linked bis[3,5-diphenylpyrazole] C₄₆H₃₈N₄ 646.82 Biphenyl, methyl, diphenyl

Physicochemical Properties

  • Lipophilicity : The target compound’s tris-phenyl groups likely increase hydrophobicity (predicted logP > 5) compared to the trifluoromethyl derivative (logP ≈ 2.8) .
  • Thermal Stability : Biphenyl-linked pyrazoles () may exhibit higher melting points due to extended conjugation and rigid structure .

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